

Spectroscopic and Structural Analysis of Brachynoside and its Heptaacetate Derivative: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Brachynoside, a naturally occurring phenylpropanoid glycoside. While specific experimental data for **Brachynoside heptaacetate** is not readily available in the public domain, this document outlines the expected spectroscopic characteristics based on the parent compound and general chemical principles. Furthermore, it includes a standardized experimental protocol for the acetylation of glycosides and a comprehensive workflow for the isolation and characterization of such natural products.

Introduction to Brachynoside

Brachynoside is a phenylpropanoid glycoside that has been isolated from several plant species, including Clerodendrum brachyanthum, Forsythia viridissima, and Forsythia suspensa. Its chemical structure consists of a central glucose unit linked to a rhamnose sugar, a 3,4-dimethoxyphenethyl aglycone, and a 3,4-dihydroxycinnamoyl ester group. The structural complexity and presence of multiple chiral centers and functional groups make spectroscopic analysis a critical tool for its characterization.

Chemical Structure of Brachynoside:

Molecular Formula: C31H40O15



Molecular Weight: 652.65 g/mol

CAS Number: 145898-87-9[1][2][3][4]

• IUPAC Name: [(2R,3R,4R,5R,6R)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **Brachynoside heptaacetate** are not available in the reviewed literature. However, based on the structure of the parent compound, Brachynoside, and general principles of spectroscopy, the following data can be anticipated. The acetylation of the seven free hydroxyl groups in Brachynoside to form **Brachynoside heptaacetate** would lead to predictable shifts in the NMR spectra and an increase in the molecular weight observable by mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight of a compound. For Brachynoside and its heptaacetate derivative, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

| Compound | Molecular Formula | Calculated Exact Mass (m/z) [M+H]+ |
|---------------------------|-------------------|---------------------------------------|
| Brachynoside | C31H40O15 | 653.2440 |
| Brachynoside heptaacetate | C45H54O22 | 949.3078 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. While specific assignments for **Brachynoside heptaacetate** are not published, the following tables summarize the expected chemical shift ranges for the parent compound, Brachynoside, based on data for similar



phenylpropanoid glycosides. Acetylation would cause a downfield shift for protons and carbons attached to the acetylated hydroxyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for Brachynoside Moiety

| Proton Assignment | Expected Chemical Shift (ppm) |
|-------------------------------|-------------------------------|
| H-1 (Glc) | 4.5 - 5.0 |
| H-1 (Rha) | 4.8 - 5.2 |
| Aromatic Protons (Caffeoyl) | 6.5 - 7.5 |
| Aromatic Protons (Phenethyl) | 6.7 - 7.0 |
| Olefinic Protons (Caffeoyl) | 6.2 - 7.8 (J ≈ 16 Hz) |
| Methoxy Protons (-OCH₃) | 3.8 - 4.0 |
| Sugar Protons (Glc & Rha) | 3.2 - 4.5 |
| Methylene Protons (Phenethyl) | 2.8 - 3.0, 3.9 - 4.2 |
| Methyl Protons (Rha) | 1.1 - 1.3 |

Table 3: Predicted ¹³C NMR Chemical Shifts for Brachynoside Moiety

| Carbon Assignment | Expected Chemical Shift (ppm) |
|-------------------------------|-------------------------------|
| Carbonyl (Caffeoyl) | 165 - 170 |
| Aromatic/Olefinic Carbons | 110 - 150 |
| Anomeric Carbon (Glc) | 100 - 105 |
| Anomeric Carbon (Rha) | 98 - 102 |
| Sugar Carbons (Glc & Rha) | 60 - 85 |
| Methoxy Carbons (-OCH₃) | 55 - 60 |
| Methylene Carbons (Phenethyl) | 35 - 72 |
| Methyl Carbon (Rha) | 18 - 20 |



Experimental Protocols General Protocol for Acetylation of Glycosides

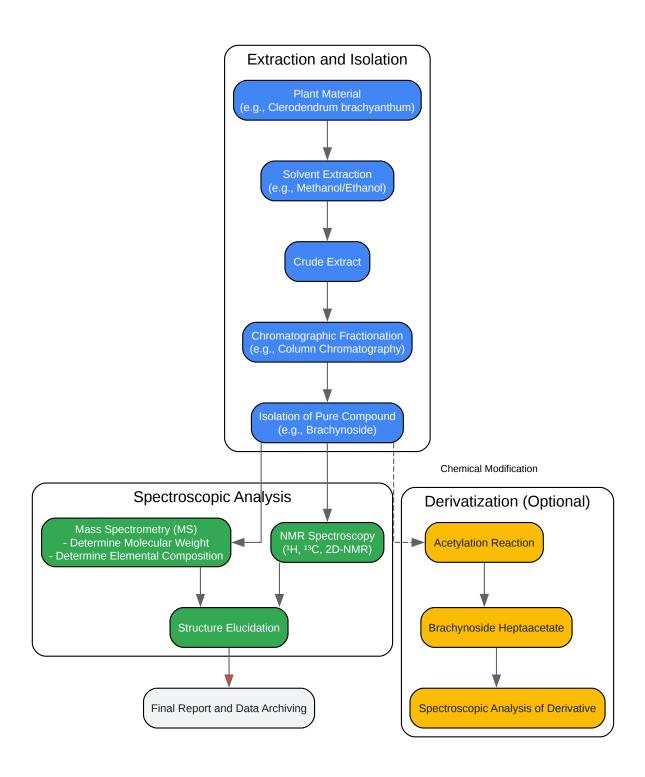
This protocol describes a standard procedure for the acetylation of hydroxyl groups in a glycoside like Brachynoside to yield its peracetylated derivative, such as **Brachynoside** heptaacetate.

- Dissolution: Dissolve the glycoside (e.g., Brachynoside) in a suitable solvent such as pyridine.
- Reagent Addition: Add an excess of acetic anhydride to the solution. The reaction is typically performed at room temperature.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
- Work-up: Quench the reaction by adding ice-water. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
- Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
- Isolation: Evaporate the solvent under reduced pressure to obtain the crude acetylated product.
- Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure peracetylated glycoside.

Workflow for Natural Product Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like Brachynoside.





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Caption: Workflow for the isolation and structural elucidation of Brachynoside.



Signaling Pathways and Logical Relationships

At present, there is no specific, well-defined signaling pathway directly attributed to **Brachynoside heptaacetate** in the scientific literature. Research on phenylpropanoid glycosides often focuses on their antioxidant and anti-inflammatory properties, which involve complex interactions with multiple cellular targets rather than a single, linear signaling cascade.

The logical relationship in the analysis of Brachynoside and its derivatives follows a standard scientific method of inquiry, as depicted in the workflow diagram above. This involves hypothesis generation (a plant contains bioactive compounds), data acquisition (extraction and spectroscopic analysis), and conclusion (structure elucidation and characterization).

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of Brachynoside and the anticipated properties of its heptaacetate derivative. While direct experimental data for the acetylated form is currently elusive, the provided protocols and workflows offer a robust framework for researchers in natural product chemistry and drug development to pursue the synthesis and detailed characterization of this and similar compounds. The continued investigation of phenylpropanoid glycosides like Brachynoside is crucial for uncovering their full therapeutic potential.

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